3-Octanone

Catalog No.
S588455
CAS No.
106-68-3
M.F
C8H16O
M. Wt
128.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Octanone

CAS Number

106-68-3

Product Name

3-Octanone

IUPAC Name

octan-3-one

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

InChI

InChI=1S/C8H16O/c1-3-5-6-7-8(9)4-2/h3-7H2,1-2H3

InChI Key

RHLVCLIPMVJYKS-UHFFFAOYSA-N

SMILES

CCCCCC(=O)CC

Solubility

Insoluble (NIOSH, 2016)
0.02 M
2.6 mg/mL at 20 °C
Miscible with ethanol, ether
Miscible with oxygenated solvents.
In water, 2.6X10+3 mg/L at 20 °C
Solubility in water, g/100ml at 20 °C: 0.3
soluble in most common organic solvents; insoluble in water
1 ml in 5 ml 60% alcohol; 1 ml in 3 ml 70% alcohol (in ethanol)

Synonyms

3-octanone

Canonical SMILES

CCCCCC(=O)CC

3-Octanone is an organic compound with the molecular formula C8H16OC_8H_{16}O, classified as a ketone. It appears as a colorless liquid with a pleasant, fruity odor, making it valuable in the flavor and fragrance industries. This compound is one of three octanones, alongside 2-octanone and 4-octanone, and is naturally found in various plants, including lavender, rosemary, and nectarines. Additionally, it has been identified in certain mushrooms, such as the oyster mushroom (Pleurotus ostreatus), where it serves a biological role in pest control by acting as an insecticide against nematodes .

Catalyst Studies:

  • Researchers have employed 3-Octanone as a model compound to investigate the photocatalytic oxidation properties of titanium dioxide (TiO2). Source: [Fisher Scientific - 3-Octanone, 98%, Thermo Scientific Chemicals] This research helps in understanding the mechanisms and efficiencies of photocatalysts for potential applications in areas like degradation of pollutants and water treatment.

Biological Studies:

  • The presence of 3-Octanone has been identified in the urine of some mammals, including humans. Source: [PubChem - 3-Octanone: ] Studying its presence and potential origins can contribute to a better understanding of metabolism and biomarkers.
  • Some research suggests that 3-Octanone might act as an insect attractant. Source: [PubChem - 3-Octanone: ] This finding could be relevant in the development of eco-friendly pest control methods.
Typical of ketones:

  • Oxidation: While ketones are generally resistant to oxidation under mild conditions, stronger oxidizing agents can convert them into carboxylic acids.
  • Reduction: 3-Octanone can be reduced to 3-octanol using hydrogenation methods or metal catalysts.
  • Nucleophilic Addition: The carbonyl group of 3-octanone can react with nucleophiles such as Grignard reagents or hydride donors to form alcohols or other derivatives .

Research indicates that 3-octanone exhibits significant biological activity. It disrupts the integrity of cell membranes, leading to calcium influx into cells. This mechanism has been shown to cause paralysis and cell death in nematodes, specifically Caenorhabditis elegans, when exposed to the compound. The ability of 3-octanone to influence cellular processes highlights its potential as a biopesticide .

Several methods exist for synthesizing 3-octanone:

  • Oxidation of Alcohols: The most common method involves the oxidation of 3-octanol using oxidizing agents such as chromic acid or potassium permanganate.
  • Decarboxylation: Another method includes the decarboxylation of fatty acids or their derivatives.
  • Ketonic Decarboxylation: The reaction of acetic acid with butyric acid under specific conditions can yield 3-octanone.
  • Phase-Transfer Catalysis: This method employs ammonium salts to facilitate reactions in organic solvents, enhancing the efficiency of conversions involving 3-octanone .

The applications of 3-octanone are diverse:

  • Flavoring Agent: Its pleasant aroma makes it suitable for use in food flavorings and fragrances.
  • Biopesticide: Due to its insecticidal properties against nematodes, it is being explored as a natural pest control agent in agriculture.
  • Industrial Solvent: It is utilized in various industrial processes due to its solvent properties.

Studies have demonstrated that 3-octanone interacts with biological membranes, leading to significant physiological effects. Research has shown that exposure to this compound results in rapid paralysis and neuronal cell death in nematodes, attributed to its ability to disrupt cellular calcium homeostasis. These findings suggest potential applications in developing biopesticides targeting specific pests while minimizing harm to non-target organisms .

Several compounds share structural similarities with 3-octanone. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Characteristics
2-OctanoneC8H16OC_8H_{16}OFound in various fruits; used as a solvent and flavoring agent.
4-OctanoneC8H16OC_8H_{16}OSimilar applications but distinct odor profile; less common than 2- and 3-octanones.
3-HexanoneC6H12OC_6H_{12}OShorter carbon chain; used primarily as a solvent.
Ethyl ButyrateC6H12O2C_6H_{12}O_2An ester with fruity notes; used widely in flavoring but lacks ketonic properties.

The uniqueness of 3-octanone lies in its specific biological activity against nematodes and its distinct olfactory properties, making it particularly valuable in both agricultural and culinary applications .

Physical Description

Ethyl amyl ketone appears as a clear colorless liquid with a pungent odor. Insoluble in water and partially soluble in alcohol. Flash point of 138°F. Vapors are denser than air and may have a narcotic effect in high concentrations. Used in making perfumes and as a solvent for nitrocellulose and vinyl resins.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless, oily liquid with a herbaceous, fruity warm odour
Colorless liquid with a pungent odor.

Color/Form

Colorless liquid

XLogP3

2.3

Boiling Point

332.6 to 334.4 °F at 760 mm Hg (USCG, 1999)
167.5 °C
157-162 °C
315°F

Flash Point

115 °F (USCG, 1999)
43 °C c.c., 57.2 °C o.c.
115°F

Vapor Density

Relative vapor density (air = 1): 4.4

Density

0.822 (USCG, 1999)
d15 0.83
0.820-0.824 at 20 °C/20 °C
Relative density (water = 1): 0.82
0.817-0.821 (23°)
0.82

LogP

log Kow = 2.22 (est)

Odor

Mild fruity odo

Melting Point

-70 °F (NIOSH, 2016)
-56.7 °C
-70°F

UNII

79173B4107

GHS Hazard Statements

Aggregated GHS information provided by 1775 companies from 9 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 5 of 1775 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 1770 of 1775 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2 mm Hg (NIOSH, 2016)
2.00 mmHg
2 mm Hg at 20 °C
Vapor pressure, kPa at 25 °C: 0.267
2 mmHg

Pictograms

Flammable

Flammable

Other CAS

106-68-3
541-85-5
541-85-5; 106-68-3

Wikipedia

3-octanone

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]

Methods of Manufacturing

BY HEATING PROPIONIC & CAPROIC ACIDS OVER THORIUM OXIDE OR BY OXIDATION OF ETHYL AMYL CARBINOL (3-OCTANOL).
1-octen-3-ol (hydrogenation/alcohol oxidation)
It can be prepared by passing a mixture of vapors of caproic acid and acetic acid over ThO2 at 400 °C, or by oxidation of d-ethyl n-amyl carbinol with chromates.

General Manufacturing Information

3-Octanone: ACTIVE
INCOMPATABILITIES: COMPATIBLE WITH ALCOHOL.
CONCENTRATIONS IN FINAL PRODUCT (%) RANGE FROM USUAL TO MAXIMUM AMT AS FOLLOWS: IN SOAP 0.01-0.05; IN DETERGENT 0.001-0.02; IN CREAMS & LOTIONS 0.01-0.05; AND PERFUME 0.04-0.2%. /FROM TABLE/
ETHYL AMYL KETONE WAS GRANTED GRAS STATUS BY FEMA (1965). THE COUNCIL OF EUROPE (1970) INCLUDED ETHYL AMYL KETONE IN THE LIST OF TEMPORARILY ADMISSIBLE ARTIFICIAL FLAVORING SUBSTANCES.

Analytic Laboratory Methods

GAS CHROMATOGRAPHY WAS USED FOR THE SEPARATION OF GAMMA-TERPINENE FROM 3-OCTANONE.
3-Octanone was analyzed in nectarines using capillary gas chromatography and gas chromatography-mass spectrometry following vacuum distillation and solvent extraction of the fruit pulp and skin.
3-Octanone was measured as a volatile component of a household floor wax using tenax cartridges for collection and analysis by GC/MS with parallel FID and MS detection.
3-Octanone was measured in soil VOCs following a stripping technique and subsequent analysis by GC/MS.

Dates

Modify: 2023-08-15

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